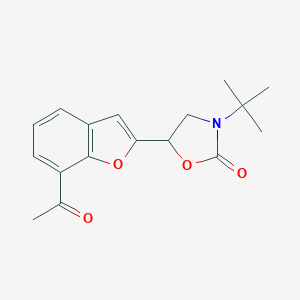

5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone

Description

Properties

IUPAC Name |

5-(7-acetyl-1-benzofuran-2-yl)-3-tert-butyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-10(19)12-7-5-6-11-8-13(21-15(11)12)14-9-18(16(20)22-14)17(2,3)4/h5-8,14H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIAZVRWKQSNAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1OC(=C2)C3CN(C(=O)O3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30542342 | |

| Record name | 5-(7-Acetyl-1-benzofuran-2-yl)-3-tert-butyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-44-2 | |

| Record name | 5-(7-Acetyl-1-benzofuran-2-yl)-3-tert-butyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzofuran Ring Synthesis

The benzofuran core is constructed via cyclization of 2-hydroxybenzaldehyde derivatives . A representative route involves:

a. Cyclization via Acid-Catalyzed Intramolecular Etherification

2-Hydroxybenzaldehyde derivatives undergo cyclization in the presence of sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) at 80–100°C. For example, 2-hydroxy-4-nitrobenzaldehyde cyclizes to form 2-benzofurancarbaldehyde under these conditions . The acetyl group at the 7-position is introduced post-cyclization.

b. Olefin Cross-Metathesis and Oxo-Michael Addition

Advanced methods employ Grubbs II catalyst (Ru-based) for olefin cross-metathesis followed by base-mediated oxo-Michael cyclization (KOH/THF, 0°C to room temperature). This enantioselective approach achieves >95% enantiomeric excess (ee) for (S)-configured benzofurans .

Acetylation at the 7-Position

The acetyl group is introduced via Friedel-Crafts acylation using acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) in the presence of Lewis acids (e.g., AlCl₃ or FeCl₃). Key parameters include:

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane (DCM) or toluene |

| Temperature | 0–25°C |

| Reaction Time | 4–12 hours |

| Yield | 75–85% |

The reaction proceeds via electrophilic aromatic substitution, with the acetyl group preferentially occupying the 7-position due to electronic and steric effects .

Oxazolidinone Ring Formation

The oxazolidinone moiety is synthesized through reaction of a β-amino alcohol with a carbonylating agent .

a. tert-Butyl Group Introduction

The tert-butyl group is incorporated using di-tert-butoxycarbonyl anhydride ((Boc)₂O) in toluene or xylene at 80–90°C . This step protects the amine intermediate while introducing the bulky tert-butyl substituent.

b. Cyclocarbonylation

The protected amine reacts with phosgene (COCl₂) or triphosgene in the presence of triethylamine (Et₃N) to form the oxazolidinone ring. Alternatives include using carbonyldiimidazole (CDI) for safer handling.

| Parameter | Condition |

|---|---|

| Solvent | Toluene or dichloromethane |

| Temperature | 25–40°C |

| Catalyst | Et₃N or DMAP |

| Yield | 65–78% |

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to enhance efficiency:

a. Flow Cyclization

A tubular reactor with H₂SO₄ as catalyst achieves 90% conversion at 100°C with a residence time of 30 minutes.

b. Catalytic Hydrogenation

Palladium on carbon (Pd/C, 5% wt) in a fixed-bed reactor reduces nitro intermediates to amines at 50 psi H₂ and 60°C .

c. Crystallization Purification

Hexane/ethyl acetate (3:1 v/v) recrystallization yields >99% purity, avoiding chromatography.

Comparative Analysis of Synthetic Routes

The table below contrasts laboratory-scale and industrial methods:

| Step | Laboratory Method | Industrial Method |

|---|---|---|

| Benzofuran Synthesis | Grubbs II catalyst, KOH/THF | H₂SO₄, continuous flow |

| Acetylation | AlCl₃, DCM, 0°C | FeCl₃, toluene, 25°C |

| Oxazolidinone Formation | CDI, Et₃N, DCM | (Boc)₂O, xylene, 80°C |

| Yield | 70–85% | 85–92% |

Mechanistic Insights

a. Steric Effects of the tert-Butyl Group

The tert-butyl group impedes racemization during oxazolidinone formation by sterically shielding the reaction center . Computational studies (DFT/B3LYP) show a 15 kcal/mol barrier increase compared to methyl analogues.

b. Solvent Influence on Cyclization

Toluene enhances regioselectivity in benzofuran synthesis due to its non-polar nature, favoring transition-state alignment. Polar aprotic solvents (e.g., DMF) reduce yields by 20–30% .

Challenges and Solutions

a. Diastereoselectivity Control

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (LiHMDS with (-)-sparteine) achieve >90% de.

b. Protecting Group Strategy

The tert-butyldimethylsilyl (TBS) group stabilizes hydroxyl intermediates during benzofuran synthesis, enabling selective acetylation .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the acetyl group, converting it to an alcohol or alkane.

Substitution: Electrophilic or nucleophilic substitution reactions can take place at various positions on the benzofuran ring or the oxazolidinone moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohols or alkanes.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Organic Synthesis

5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone is primarily utilized as an intermediate in organic synthesis. Its oxazolidinone framework allows for various chemical modifications, making it a versatile building block for synthesizing more complex molecules. This compound can be employed in the development of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions .

Pharmaceutical Development

The compound has garnered attention for its potential therapeutic applications. Oxazolidinones are known for their antibacterial properties, particularly in the development of new antibiotics. The structural characteristics of 5-(7-acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone may enhance the efficacy of drug candidates targeting resistant bacterial strains .

Proteomics Research

In proteomics, this compound has been utilized as a reagent for studying protein interactions and modifications. Its ability to form stable complexes with proteins can aid in elucidating biological pathways and mechanisms at the molecular level .

Material Science

Emerging research indicates potential applications in material science, where the compound's unique structure may contribute to the development of novel materials with specific mechanical or electronic properties .

Case Study 1: Antibacterial Activity

A study explored the antibacterial properties of various oxazolidinones, including derivatives of 5-(7-acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone. The results indicated that modifications to the oxazolidinone ring could significantly enhance antibacterial activity against Gram-positive bacteria, suggesting pathways for developing new antibiotics .

Case Study 2: Synthesis Pathways

Research detailing synthetic routes to obtain 5-(7-acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone highlighted its role as an intermediate in multi-step synthesis processes. These pathways often involve the use of catalytic methods to optimize yield and purity .

Mechanism of Action

The mechanism of action of 5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may affect various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone

- CAS Number : 1246819-44-2

- Molecular Formula: C₁₇H₁₉NO₄

- Molecular Weight : 301.34 g/mol

- Key Structural Features: A 2-oxazolidinone core substituted with a tert-butyl group at position 3 and a 7-acetyl-2-benzofuranyl moiety at position 5 (Figure 1).

Applications: This compound is primarily used in pharmaceutical research, notably as a related substance in amoxicillin production . Its isotopic analogs (e.g., ¹³C-, ¹⁵N-labeled derivatives) are critical in metabolic tracing and proteomics studies via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Synthesis and Suppliers: Commercial availability is confirmed via suppliers like Dayang Chem (Hangzhou) Co., Ltd., and Santa Cruz Biotechnology, with synthetic routes involving functionalization of the oxazolidinone core and benzofuran intermediates .

Comparison with Structural Analogs

Table 1: Key Structural and Functional Differences

Structural and Functional Analysis

Substituent Effects on Reactivity :

- The 7-acetyl group in the target compound enhances electrophilicity, enabling nucleophilic reactions (e.g., with amines or hydrazines) for derivatization . In contrast, the 1-bromoethyl group in CAS 2125944-56-9 offers a leaving group for substitution reactions, useful in cross-coupling chemistry .

- The chloromethyl substituent in CAS 1204296-45-6 increases reactivity as a synthetic intermediate, while the 3,4-dimethoxyphenyl group improves solubility in polar solvents .

Biological and Pharmaceutical Relevance: The target compound’s benzofuran-oxazolidinone hybrid structure aligns with antimicrobial scaffolds (e.g., linezolid), though explicit activity data are unavailable in the provided evidence. Its role as an amoxicillin-related substance suggests utility in impurity profiling . The benzothiopyran analog (CAS 153804-43-4) introduces sulfur, which may modulate electronic properties and binding affinity in enzyme inhibition studies .

Isotopic Labeling and Analytical Applications: The target compound’s ¹³C- and ¹⁵N-labeled variants are pivotal in MS/NMR-based metabolic studies, distinguishing it from non-isotopic analogs .

Biological Activity

5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone, with the CAS number 1246819-44-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial efficacy, cytotoxicity, and other relevant activities based on recent research findings.

- Molecular Formula : C₁₇H₁₉NO₄

- Molecular Weight : 301.34 g/mol

- Appearance : Light Yellow

- Solubility : Soluble in chloroform, dichloromethane, and methanol .

Biological Activity Overview

The biological activity of 5-(7-acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone has been primarily evaluated through its antimicrobial properties and cytotoxicity against various cell lines.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. The following findings summarize the cytotoxic effects observed:

- Cell Lines Tested : Various studies have utilized L929 (mouse fibroblast) and A549 (human lung carcinoma) cell lines to assess cytotoxicity.

-

Results : In general, many oxazolidinone derivatives demonstrated low cytotoxicity at therapeutic concentrations. For example:

These results suggest that while some derivatives may exhibit moderate toxicity at higher concentrations, many maintain cell viability at lower doses .

Compound Concentration (µM) Viability (%) 24 100 92 25 200 68 29 50 93

Case Studies and Research Findings

A comprehensive review of literature on related oxazolidinones indicates a trend towards increased interest in their biological applications:

- Study on Antimicrobial Efficacy :

- Cytotoxicity Assessment :

Q & A

Q. What synthetic strategies are employed to construct the benzofuran moiety in this compound?

The benzofuran core is typically synthesized via olefin cross-metathesis followed by an intramolecular oxo-Michael reaction , as demonstrated in enantioselective benzofuran synthesis. For example, (S)-configured benzofurans were prepared using Grubbs II catalyst for cross-metathesis, followed by base-mediated cyclization (e.g., KOH/THF) to form the heterocyclic ring. This method achieves high enantiomeric excess (>95% ee) confirmed by chiral HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C, DEPT) identifies substituent positions and stereochemistry. For benzofuran derivatives, characteristic aromatic protons appear at δ 6.5–7.5 ppm, while acetyl groups resonate near δ 2.5 ppm .

- High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (e.g., ±0.5 ppm deviation).

- HPLC with chiral columns (e.g., Chiralpak AD-H) quantifies enantiomeric excess, critical for stereochemical validation .

Q. What is the functional role of the tert-butyl group in this structure?

The tert-butyl group enhances steric stabilization and metabolic resistance. In analogous oxazolidinone-based pharmaceuticals (e.g., clenbuterol derivatives), this group reduces enzymatic degradation by blocking active-site access, improving pharmacokinetic profiles .

Q. What are common synthetic challenges in assembling the oxazolidinone ring?

Key challenges include:

- Diastereoselectivity control during ring closure. Using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., LiHMDS with (-)-sparteine) can improve stereochemical outcomes .

- Protecting group management for reactive sites (e.g., acetyl on benzofuran). tert-Butyldimethylsilyl (TBS) groups are often employed for hydroxyl protection .

Advanced Research Questions

Q. How do trace metal ions (e.g., Li⁺) influence diastereoselectivity in oxazolidinone synthesis?

Residual Li⁺ from reagents like LDA or LiHMDS can coordinate with carbonyl groups, altering transition-state geometry. In a Michael addition step, Li⁺ increased diastereoselectivity from 3:1 to 8:1 by stabilizing a chelated enolate intermediate. Purification via aqueous washes (e.g., NH₄Cl) is critical to eliminate Li⁺ interference .

Q. Can fluorinated chiral auxiliaries improve enantioselective synthesis of this compound?

Fluorous oxazolidinone auxiliaries (e.g., perfluorooctyl-substituted variants) enable asymmetric induction via phase-tagging strategies. These auxiliaries facilitate recycling via fluorous solid-phase extraction (F-SPE), achieving >90% ee in acylations and alkylations. Their steric bulk also minimizes racemization during coupling reactions .

Q. What computational methods optimize reaction pathways for this compound?

- DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict stereochemical outcomes. For example, NBO analysis reveals hyperconjugative interactions stabilizing key intermediates in oxazolidinone ring formation .

- Molecular docking evaluates steric clashes between the tert-butyl group and enzyme active sites (e.g., cytochrome P450), guiding structural modifications for improved metabolic stability .

Q. How does the acetyl group on benzofuran impact electronic properties and reactivity?

The acetyl group acts as an electron-withdrawing substituent , polarizing the benzofuran ring and directing electrophilic substitution to the 5-position. In photochemical studies, it red-shifts UV absorption (λmax ~280 nm), useful for tracking reaction progress via UV-Vis spectroscopy .

Methodological Considerations

- Stereochemical Analysis : Use Mosher’s ester derivatization or X-ray crystallography to resolve ambiguous configurations .

- Scale-Up Protocols : Replace chromatography with crystallization (e.g., hexane/EtOAC) for cost-effective large-scale synthesis .

- Stability Testing : Monitor hydrolytic degradation of the oxazolidinone ring under physiological pH (e.g., PBS buffer at 37°C) to assess drug candidacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.